molecular formula C14H7F2NO2 B6400577 3-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid CAS No. 1262006-27-8

3-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid

Cat. No.: B6400577
CAS No.: 1262006-27-8
M. Wt: 259.21 g/mol
InChI Key: MOYSEINWHPHIBR-UHFFFAOYSA-N
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Description

3-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid is an organic compound with the molecular formula C14H7F2NO2 It is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-fluorobenzonitrile, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

    Sandmeyer Reaction: The diazonium salt is treated with copper(I) fluoride to introduce the second fluorine atom.

    Coupling Reaction: The resulting compound is coupled with 4-fluorobenzoic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acids with different functional groups.

Scientific Research Applications

3-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The cyano and fluorine groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Cyano-2-fluorophenyl)benzoic acid
  • 5-Cyano-2-fluorophenylboronic acid
  • 4-Fluoro-3-(5-cyano-2-fluorophenyl)benzoic acid

Uniqueness

3-(5-Cyano-2-fluorophenyl)-4-fluorobenzoic acid is unique due to the presence of two fluorine atoms and a cyano group, which confer distinct chemical properties such as increased electronegativity and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(5-cyano-2-fluorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F2NO2/c15-12-3-1-8(7-17)5-10(12)11-6-9(14(18)19)2-4-13(11)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYSEINWHPHIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=C(C=CC(=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689803
Record name 5'-Cyano-2',6-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-27-8
Record name 5'-Cyano-2',6-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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